(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
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Description
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Alanyl-D-alanine hydrochloride, also known as D-Alanyl-D-Alanine, primarily targets enzymes involved in bacterial cell wall synthesis, such as D-Ala-D-Ala ligase (Ddl) and alanine racemase (Alr) . These enzymes play crucial roles in the formation of the peptidoglycan layer, a major component of the bacterial cell wall .
Mode of Action
The compound interacts with its targets by mimicking the natural substrate of these enzymes, the D-Ala-D-Ala dipeptide . By binding to the D-Ala-D-Ala terminus of the nascent cell wall peptidoglycan, it prevents the cross-linking process, thereby interfering with cell wall synthesis .
Biochemical Pathways
The affected pathway is the bacterial cell wall biosynthesis pathway . The inhibition of Ddl and Alr enzymes disrupts the formation of the peptidoglycan layer, affecting the structural integrity of the bacterial cell wall .
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The primary result of L-Alanyl-D-alanine hydrochloride’s action is the inhibition of bacterial cell wall synthesis . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Action Environment
The action of L-Alanyl-D-alanine hydrochloride can be influenced by environmental factors. For instance, D-alanylation of lipoteichoic acids in the bacterial cell wall can confer resistance to cationic peptides by increasing the cell wall density . This suggests that the efficacy of L-Alanyl-D-alanine hydrochloride could be affected by the presence of other compounds in the environment that modify the bacterial cell wall .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZTXOMGFUVZSN-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.